

Application Notes and Protocols: BMS-564929 In Vitro Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-564929 is a potent and selective, nonsteroidal androgen receptor (AR) modulator (SARM).[1][2][3] As an AR agonist, it has demonstrated significant tissue-selective anabolic effects, making it a compound of interest for conditions such as age-related functional decline. [2][3][4] This document provides detailed application notes and protocols for in vitro cell-based assays to characterize the activity of **BMS-564929**.

Data Presentation Binding Affinity and Potency

BMS-564929 exhibits high binding affinity for the androgen receptor and potent agonist activity in functional assays. The following table summarizes the key quantitative data for **BMS-564929** in comparison to testosterone.



Parameter	BMS-564929	Testosterone	Cell Line/System	Reference
Binding Affinity (Ki)	2.11 ± 0.16 nM	-	Androgen Receptor	[1][5][6]
Potency (EC50)	0.44 ± 0.03 nM	2.81 ± 0.48 nM	C2C12 (mouse myoblast)	[4][5]
Potency (EC50)	8.66 ± 0.22 nM	2.17 ± 0.49 nM	PEC (prostate epithelial cells)	[4][5]

Receptor Selectivity

BMS-564929 is highly selective for the androgen receptor over other steroid hormone receptors.[3][4][5]

Receptor	Selectivity vs. AR
Estrogen Receptor α (ER α)	>1000-fold
Estrogen Receptor β (ERβ)	>1000-fold
Glucocorticoid Receptor (GR)	>1000-fold
Mineralocorticoid Receptor (MR)	>1000-fold
Progesterone Receptor (PR)	~400-fold

Signaling Pathway

BMS-564929 acts as an agonist at the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to the dissociation of heat shock proteins, nuclear translocation, and the recruitment of coactivator proteins. This complex then binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes.





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Caption: **BMS-564929** signaling pathway.

Experimental Protocols

Androgen Receptor Functional Assay using a Luciferase Reporter

This protocol describes a cell-based assay to determine the agonist activity of **BMS-564929** on the androgen receptor using a luciferase reporter gene. The mouse myoblast cell line C2C12, stably transfected with the rat androgen receptor and an androgen-specific response element (ARE)-driven luciferase reporter, is used as a model system.[4]

Materials:

- C2C12 cells stably expressing the androgen receptor and an ARE-luciferase reporter
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS), charcoal-stripped
- Penicillin-Streptomycin solution
- BMS-564929



- Dihydrotestosterone (DHT) as a positive control
- DMSO (vehicle)
- 96-well white, clear-bottom tissue culture plates
- Luciferase assay reagent
- Luminometer

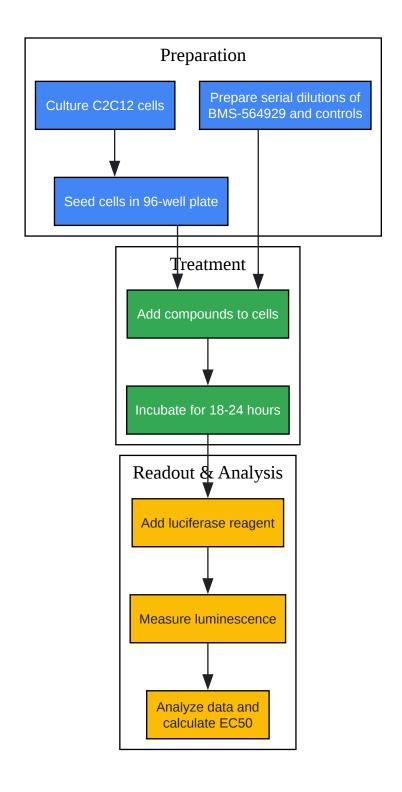
Procedure:

- Cell Culture:
 - Maintain C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
 - For the assay, use DMEM with charcoal-stripped FBS to reduce background androgen levels.
- Cell Seeding:
 - Trypsinize and resuspend cells in DMEM with charcoal-stripped FBS.
 - \circ Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 μ L of media.
 - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a serial dilution of BMS-564929 and DHT in DMSO. Further dilute in assay medium to the final desired concentrations. The final DMSO concentration should not exceed 0.1%.
 - Include a vehicle control (DMSO only) and a positive control (DHT).



- \circ Carefully remove the media from the wells and add 100 μ L of the media containing the different concentrations of the compounds.
- Incubate the plate for 18-24 hours at 37°C.
- Luciferase Assay:
 - After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
 - Add 100 μL of luciferase assay reagent to each well.
 - Incubate for 5-10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
 - Measure the luminescence of each well using a luminometer.
- Data Analysis:
 - Subtract the background luminescence (wells with no cells).
 - Normalize the data to the vehicle control.
 - Plot the normalized luminescence values against the logarithm of the compound concentration.
 - Calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, using a non-linear regression curve fit (e.g., sigmoidal doseresponse).





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Caption: Luciferase reporter assay workflow.



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